2-((Cyclohexylmethyl)sulfonyl)ethanol
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Overview
Description
2-((Cyclohexylmethyl)sulfonyl)ethanol is an organic compound characterized by the presence of a cyclohexylmethyl group attached to a sulfonyl group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclohexylmethyl)sulfonyl)ethanol typically involves the reaction of cyclohexylmethyl sulfonyl chloride with ethanol in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((Cyclohexylmethyl)sulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tosyl chloride or mesyl chloride are employed for substitution reactions
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted alcohols and ethers
Scientific Research Applications
2-((Cyclohexylmethyl)sulfonyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((Cyclohexylmethyl)sulfonyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-((Cyclohexylmethyl)sulfonyl)ethanol
- 2-Cyclohexyl-2-(methylsulfonyl)ethanol
- Cyclohexylmethyl sulfonate
Uniqueness
This compound is unique due to its specific combination of a cyclohexylmethyl group and a sulfonyl group attached to an ethanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H18O3S |
---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
2-(cyclohexylmethylsulfonyl)ethanol |
InChI |
InChI=1S/C9H18O3S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h9-10H,1-8H2 |
InChI Key |
CHRYNYIXHFOEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)CCO |
Origin of Product |
United States |
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